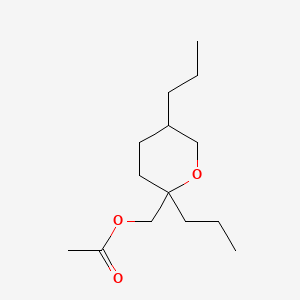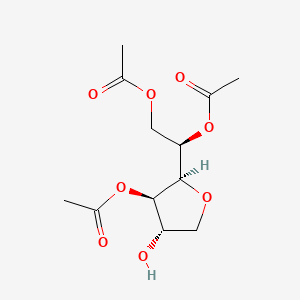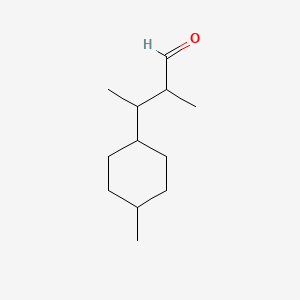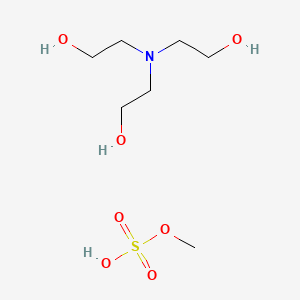
Tris(2-hydroxyethyl)ammonium methyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 265-424-2, also known as Hydrotreated Middle Distillate, is a complex mixture of hydrocarbons obtained from the distillation of crude oil. It is primarily used as a diesel fuel blend stock and is known for its high energy content and low sulfur content, making it an environmentally friendly option compared to traditional diesel fuels.
准备方法
Synthetic Routes and Reaction Conditions: Hydrotreated Middle Distillate is produced through the hydrotreating process, which involves the catalytic hydrogenation of middle distillates obtained from crude oil distillation. The process typically occurs at high temperatures (300-400°C) and pressures (30-130 bar) in the presence of a catalyst, such as cobalt-molybdenum or nickel-molybdenum on an alumina base. The hydrogenation process removes sulfur, nitrogen, and oxygen compounds, resulting in a cleaner fuel with improved combustion properties.
Industrial Production Methods: In industrial settings, Hydrotreated Middle Distillate is produced in large-scale hydrotreating units within refineries. The feedstock, which consists of middle distillates from crude oil distillation, is mixed with hydrogen and passed over a fixed-bed catalyst. The reaction conditions are carefully controlled to maximize the removal of impurities while maintaining the desired hydrocarbon structure. The resulting product is then separated and purified to obtain the final Hydrotreated Middle Distillate.
Types of Reactions:
Oxidation: Hydrotreated Middle Distillate can undergo oxidation reactions, particularly when exposed to air and high temperatures. This can lead to the formation of peroxides and other oxygenated compounds.
Reduction: The hydrotreating process itself is a reduction reaction, where sulfur, nitrogen, and oxygen compounds are reduced to hydrogen sulfide, ammonia, and water, respectively.
Substitution: Hydrotreated Middle Distillate can participate in substitution reactions, where hydrogen atoms in the hydrocarbon chains are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Oxygen or air, elevated temperatures, and sometimes catalysts like cobalt or manganese salts.
Reduction: Hydrogen gas, high temperatures, and pressures, with catalysts like cobalt-molybdenum or nickel-molybdenum.
Substitution: Halogens (chlorine, bromine), elevated temperatures, and sometimes catalysts like iron or aluminum chloride.
Major Products Formed:
Oxidation: Peroxides, alcohols, ketones, and acids.
Reduction: Hydrogen sulfide, ammonia, and water.
Substitution: Halogenated hydrocarbons.
科学研究应用
Hydrotreated Middle Distillate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Studied for its effects on microbial degradation and bioremediation of hydrocarbons.
Medicine: Investigated for its potential use in drug delivery systems and as a carrier for active pharmaceutical ingredients.
Industry: Utilized as a fuel in diesel engines, as well as a feedstock for the production of other chemicals and materials.
作用机制
The primary mechanism of action of Hydrotreated Middle Distillate is its combustion in diesel engines, where it reacts with oxygen to produce carbon dioxide, water, and energy. The molecular targets involved in this process are the hydrocarbon molecules in the fuel, which undergo a series of oxidation reactions to release energy. Additionally, the low sulfur content of Hydrotreated Middle Distillate reduces the formation of sulfur oxides, which are harmful pollutants.
相似化合物的比较
Hydrotreated Middle Distillate is unique compared to other similar compounds due to its low sulfur content and high energy density. Similar compounds include:
Straight-Run Middle Distillate: Obtained directly from crude oil distillation without further processing, typically has higher sulfur content.
Hydrocracked Middle Distillate: Produced through hydrocracking, which breaks down larger hydrocarbon molecules into smaller ones, resulting in a different composition and properties.
Biodiesel: Derived from renewable sources like vegetable oils and animal fats, has different chemical composition and combustion characteristics.
Hydrotreated Middle Distillate stands out for its cleaner combustion and lower environmental impact compared to these similar compounds.
属性
CAS 编号 |
72361-55-8 |
|---|---|
分子式 |
C7H19NO7S |
分子量 |
261.30 g/mol |
IUPAC 名称 |
2-[bis(2-hydroxyethyl)amino]ethanol;methyl hydrogen sulfate |
InChI |
InChI=1S/C6H15NO3.CH4O4S/c8-4-1-7(2-5-9)3-6-10;1-5-6(2,3)4/h8-10H,1-6H2;1H3,(H,2,3,4) |
InChI 键 |
HNISBEDGGYMSJH-UHFFFAOYSA-N |
规范 SMILES |
COS(=O)(=O)O.C(CO)N(CCO)CCO |
相关CAS编号 |
65104-50-9 72361-55-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


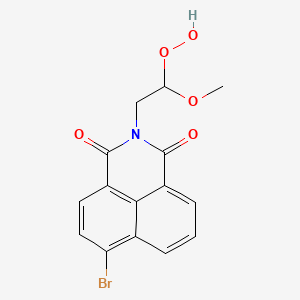
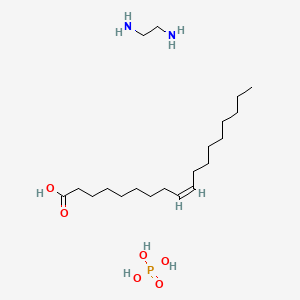
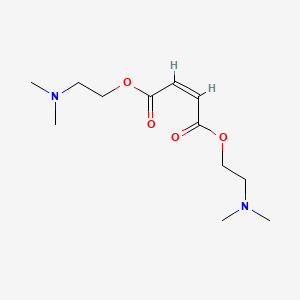
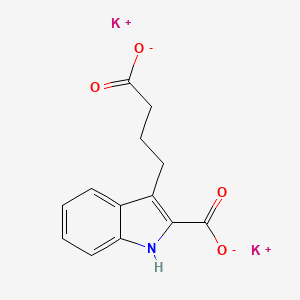
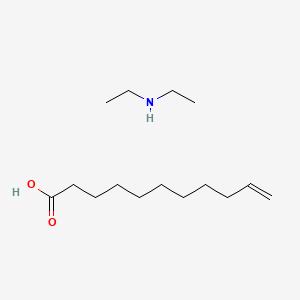

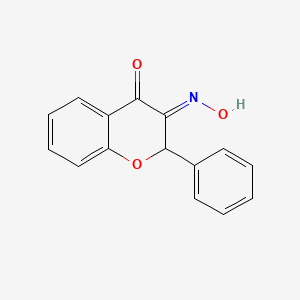
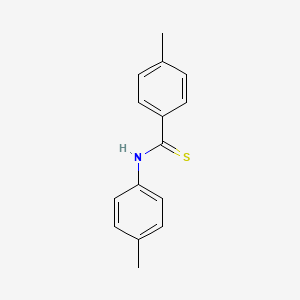
![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)


